molecular formula C8H9NaO6S B097495 Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt CAS No. 19473-05-3

Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt

Cat. No.: B097495
CAS No.: 19473-05-3
M. Wt: 256.21 g/mol
InChI Key: GRLMAXWKMVTJTM-UHFFFAOYSA-M
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Description

Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt is a chemical compound with the molecular formula C8H9NaO6S and a molecular weight of 256.21 g/mol. This compound is known for its utility in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt typically involves the sulfonation of benzenemethane derivatives. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with sodium bisulfite under controlled conditions to introduce the sulfonic acid group. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes purification steps such as crystallization or recrystallization to achieve the desired purity levels, typically around 95%.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a buffer component in various biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt exerts its effects involves its ability to interact with various molecular targets. The sulfonic acid group can form strong ionic interactions with proteins and enzymes, potentially altering their activity. Additionally, the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity to different targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the hydroxyl and methoxy groups, making it less versatile in certain reactions.

    Toluene-4-sulfonic acid: Similar structure but without the hydroxyl and methoxy substitutions.

    Methanesulfonic acid: A simpler sulfonic acid without the aromatic ring, used primarily as a strong acid in organic synthesis.

Uniqueness

Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring, which enhance its reactivity and binding properties. These functional groups make it particularly useful in applications requiring specific interactions with biological molecules or in complex organic syntheses.

Properties

IUPAC Name

sodium;hydroxy-(4-hydroxy-3-methoxyphenyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O6S.Na/c1-14-7-4-5(2-3-6(7)9)8(10)15(11,12)13;/h2-4,8-10H,1H3,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLMAXWKMVTJTM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(O)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884891
Record name Benzenemethanesulfonic acid, .alpha.,4-dihydroxy-3-methoxy-, sodium salt (1:1)
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Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19473-05-3
Record name Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019473053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanesulfonic acid, .alpha.,4-dihydroxy-3-methoxy-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanesulfonic acid, .alpha.,4-dihydroxy-3-methoxy-, sodium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium α,4-dihydroxy-3-methoxytoluene-α-sulphonate
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